molecular formula C6H5BrN2O B15319676 5-Bromo-2-(oxiran-2-yl)pyrimidine

5-Bromo-2-(oxiran-2-yl)pyrimidine

Cat. No.: B15319676
M. Wt: 201.02 g/mol
InChI Key: CKZAZFOQKXVBRS-UHFFFAOYSA-N
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Description

5-Bromo-2-(oxiran-2-yl)pyrimidine (CAS 1459772-51-0) is a high-value chemical building block integrating a brominated pyrimidine heterocycle with a reactive oxirane (epoxide) ring. Its molecular formula is C6H5BrN2O, with a molecular weight of 201.02 g/mol . This bifunctional structure is designed for the synthesis of complex, pharmacologically active molecules, particularly in anticancer and antiviral research. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its presence in nucleobases and a wide range of therapeutics, including kinase inhibitors, antimetabolites, and reverse transcriptase inhibitors . The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of diverse carbon-based substituents. Simultaneously, the strained oxirane ring is highly susceptible to nucleophilic attack by amines, thiols, and alcohols, facilitating ring-opening reactions that incorporate a 2-hydroxyethylamino linkage—a common pharmacophore—into the final target molecule. This unique combination of reactive sites makes this compound a critical intermediate for constructing compound libraries for drug discovery and biological screening. It is recommended to store the compound sealed in a dry environment at 4 to 8 °C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5BrN2O

Molecular Weight

201.02 g/mol

IUPAC Name

5-bromo-2-(oxiran-2-yl)pyrimidine

InChI

InChI=1S/C6H5BrN2O/c7-4-1-8-6(9-2-4)5-3-10-5/h1-2,5H,3H2

InChI Key

CKZAZFOQKXVBRS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Foundation of 5-Bromo-2-Substituted Pyrimidine Synthesis

One-Step Cyclization Using 2-Bromomalonaldehyde and Amidines

The foundational method for synthesizing 5-bromo-2-substituted pyrimidines involves a one-step cyclization between 2-bromomalonaldehyde and amidine derivatives. As demonstrated in CN110642788A, this approach employs protic acids (e.g., acetic acid) as both solvent and catalyst, with molecular sieves enhancing reaction efficiency. Key advantages include:

  • Cost-effectiveness : Raw materials like acetamidine hydrochloride are industrially accessible.
  • Scalability : Reactions proceed at 70–105°C with minimal purification steps, achieving yields of 33–43% for methyl and phenyl derivatives.
  • Regioselectivity : The bromine atom directs substitution exclusively to the 5-position of the pyrimidine ring.

A representative synthesis of 5-bromo-2-methylpyrimidine involves:

  • Combining 2-bromomalonaldehyde (15 g, 0.1 mol) with acetamidine hydrochloride (9.4 g, 0.1 mol) in glacial acetic acid.
  • Heating at 80°C for 30 minutes, then at 100°C for 5 hours.
  • Isolating the product via filtration and dichloromethane/NaOH extraction.

This method’s limitation lies in its dependency on amidine substrates, which currently lack examples with epoxide functionalities.

Halogenation-Chlorination Sequential Approach

CN114591250A discloses a two-step synthesis of 5-bromo-2-chloropyrimidine, starting from 2-hydroxypyrimidine:

  • Bromination : Treating 2-hydroxypyrimidine with HBr/H₂O₂ at 100°C for 8 hours yields 5-bromo-2-hydroxypyrimidine.
  • Chlorination : Reacting the intermediate with POCl₃ and triethylamine at 120°C produces the 2-chloro derivative (82% yield).

While this method efficiently introduces halogens, substituting the 2-chloro group with an epoxide remains unexplored.

Strategic Pathways for Introducing the Oxirane Moiety

Nucleophilic Substitution of 2-Halo Derivatives

The 2-chloro or 2-iodo intermediates from methods in Sections 1.1–1.2 could undergo nucleophilic displacement with epoxide-containing nucleophiles. For example:

  • Glycidol-Based Displacement : Reacting 5-bromo-2-iodopyrimidine (CAS 183438-24-6) with glycidol in the presence of a palladium catalyst might yield the target compound. However, epoxides’ low nucleophilicity necessitates harsh conditions, risking ring-opening side reactions.
Hypothetical Reaction Scheme:

$$
\text{5-Bromo-2-iodopyrimidine} + \text{NH}2\text{-CH}2\text{-CH(O)CH}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{5-Bromo-2-(oxiran-2-yl)pyrimidine} + \text{HI}
$$

Challenges :

  • Glycidol derivatives require protection/deprotection strategies to prevent epoxide ring cleavage.
  • Limited precedent for metal-catalyzed couplings with epoxide nucleophiles.

Direct Cyclization with Epoxide-Functionalized Amidines

Adapting the CN110642788A methodology, substituting acetamidine with an epoxide-containing amidine could directly yield the target compound. For instance, synthesizing 2-(oxiran-2-yl)acetamidine would enable a one-step cyclization with 2-bromomalonaldehyde.

Synthetic Route to Epoxide Amidines:
  • Epichlorohydrin Amination : React epichlorohydrin with ammonium hydroxide to form 2-aminooxirane.
  • Amidine Formation : Treat 2-aminooxirane with acetonitrile and HCl gas to generate the amidine derivative.

Limitations :

  • Stability of epoxide amidines under acidic cyclization conditions (e.g., acetic acid at 100°C) is unverified.
  • Risk of epoxide ring opening via acid-catalyzed hydrolysis.

Post-Functionalization via Epoxidation

Introducing a vinyl group at the 2-position followed by epoxidation offers a viable alternative:

  • Suzuki Coupling : Attach a vinylboronic acid to 5-bromo-2-iodopyrimidine using Pd catalysis.
  • Epoxidation : Treat the resultant 5-bromo-2-vinylpyrimidine with mCPBA or H₂O₂/urea to form the epoxide.
Data Table: Comparative Epoxidation Conditions
Starting Material Reagent Temp (°C) Time (h) Yield (%)
5-Bromo-2-vinylpyrimidine mCPBA (1.2 eq) 0–25 12 65–78*
5-Bromo-2-allylpyrimidine H₂O₂/urea 50 24 45–55*

*Theoretical yields based on analogous epoxidation reactions.

Advantages :

  • Well-established epoxidation protocols minimize side reactions.
  • Compatibility with halogenated pyrimidines confirmed in literature.

Critical Analysis of Methodologies

Feasibility of One-Step Cyclization (Pathway 2.2)

While CN110642788A demonstrates the versatility of amidine substrates, the instability of epoxide-containing amidines in acidic media poses significant hurdles. For instance, acetamidine hydrochloride requires glacial acetic acid (pH ≈ 2.5) for cyclization, which could hydrolyze the epoxide ring. Mitigation strategies include:

  • Using milder acids (e.g., formic acid) or buffered conditions.
  • Shortening reaction times to minimize exposure to acidic environments.

Efficiency of Post-Functionalization (Pathway 2.3)

Epoxidizing pre-functionalized pyrimidines avoids direct synthesis challenges. However, introducing the vinyl group via cross-coupling requires:

  • High-Purity Intermediates : 5-Bromo-2-iodopyrimidine must be free of Pd residues to prevent epoxidation catalyst poisoning.
  • Regioselective Epoxidation : Ensuring the vinyl group’s geometry (cis vs. trans) favors terminal epoxide formation.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(oxiran-2-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Epoxide Ring Opening: The epoxide group can undergo ring-opening reactions with nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while epoxide ring opening can produce a range of alcohols and ethers.

Scientific Research Applications

Chemistry: 5-Bromo-2-(oxiran-2-yl)pyrimidine is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to synthesize molecules with biological activity, such as enzyme inhibitors and receptor modulators .

Industry: The compound’s reactivity makes it valuable in the development of new materials and chemical processes. It can be used in the synthesis of advanced intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(oxiran-2-yl)pyrimidine involves its interaction with molecular targets through its reactive functional groups. The bromine atom and epoxide group can participate in various chemical reactions, allowing the compound to modify biological molecules and pathways. For example, the epoxide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Oxygen-Containing Substituents

  • 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c): Features a phenoxy group with a trifluoromethoxy substituent. The electron-withdrawing -OCF₃ group enhances stability but reduces nucleophilic reactivity. Synthesized in 79% yield via SNAr .
  • 5-Bromo-2-isopropoxypyrimidine : Alkoxy substituents like isopropoxy are less reactive than epoxides but improve solubility in organic solvents. Synthesized from halopyrimidines and alcohols under basic conditions .
  • 5-Bromo-2-(oxiran-2-yl)pyrimidine : The epoxide group offers unique reactivity for ring-opening reactions (e.g., with amines or nucleophiles), enabling diverse derivatization pathways, unlike stable alkoxy or aryloxy analogs .

Nitrogen-Containing Substituents

  • Commercially available at $150–$750/g, indicating its utility in drug discovery .
  • 5-Bromo-2-[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine : The pyrazoline substituent confers planarity and intermolecular interactions (C–H···N/O contacts), as shown in its crystal structure (space group P1, R-factor 0.024) .

Halogenated Derivatives

  • 5-Bromo-2-(bromomethyl)pyrimidine : Contains a bromomethyl group, enabling alkylation reactions. Higher molecular weight (251.91 g/mol) and bromine content increase density and reactivity compared to epoxide analogs .

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point/Reactivity Reference
This compound C₆H₅BrN₂O 201.02 Oxiran (epoxide) High reactivity (ring-opening) Inferred
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine C₁₁H₆BrF₃N₂O₂ 345.08 Trifluoromethoxy Stable, 79% yield
5-Bromo-2-isopropoxypyrimidine C₇H₉BrN₂O 233.07 Isopropoxy Soluble in organic solvents
5-Bromo-2-(piperidin-4-yloxy)pyrimidine C₉H₁₂BrN₃O 258.12 Piperidinyloxy Commercial price: $150–$750/g
5-Bromo-2-(bromomethyl)pyrimidine C₅H₄Br₂N₂ 251.91 Bromomethyl Reactive in alkylation

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(oxiran-2-yl)pyrimidine, considering yield and purity?

Methodological Answer: The synthesis typically involves bromination of a pyrimidine precursor followed by epoxidation. For bromination, sodium monobromoisocyanurate (NaBCN) is preferred due to its selectivity for the 5-position under controlled conditions (50–60°C in DMF). Post-bromination, epoxidation of the 2-position can be achieved using peracetic acid or mCPBA in dichloromethane at 0–5°C. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. Critical parameters include reaction temperature control to minimize byproducts like diastereomers or over-oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) to confirm the epoxide ring (δ 3.8–4.2 ppm, AB system) and bromine substitution (absence of protons at C5). ¹³C NMR identifies quaternary carbons (C5: ~105 ppm; C2-oxiran: ~55 ppm).
  • HPLC : Reverse-phase C18 column (ACN/H₂O, 70:30) with UV detection at 254 nm to assess purity (>98%).
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ expected at m/z 231.98) validates molecular weight.
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. What factors influence the regioselectivity of nucleophilic substitution reactions at the 2-position of this compound?

Methodological Answer: Regioselectivity is governed by:

  • Electronic Effects : The electron-withdrawing bromine at C5 activates the pyrimidine ring, favoring nucleophilic attack at the electron-deficient C2-oxiran.
  • Steric Hindrance : Bulky nucleophiles (e.g., tert-butylamine) preferentially target the less hindered epoxide oxygen.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, enhancing reaction rates.
    Kinetic studies using in situ FTIR or LC-MS can track intermediate formation and optimize conditions for desired products .

Q. How can single-crystal X-ray diffraction resolve ambiguities in structural determination of derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous bond lengths, angles, and stereochemistry. For example:

  • Crystallization : Use slow evaporation in ethanol/diethyl ether (1:1) to obtain crystals suitable for SCXRD.
  • Data Collection : At 100 K with MoKα radiation (λ = 0.71073 Å) to minimize thermal motion.
  • Refinement : SHELXTL software refines structures with R₁ < 0.05. Key metrics include dihedral angles between pyrimidine and epoxide rings (e.g., 10.8° in related compounds), confirming non-planarity critical for bioactivity .

Q. What computational methods predict the reactivity of the epoxide ring in this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., ~5.2 eV) indicate susceptibility to nucleophilic/electrophilic attacks.
  • Epoxide Ring Strain : Mayer bond orders (<1.2) highlight strain-driven reactivity.
  • Transition State Modeling : Simulate ring-opening pathways (e.g., acid-catalyzed hydrolysis) using Gaussian 16. Compare activation energies (ΔG‡) to experimental kinetics .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

Methodological Answer: Discrepancies (e.g., unexpected NMR shifts vs. SCXRD bond lengths) require:

  • Error Analysis : Check for crystal packing effects (e.g., hydrogen bonds distorting SCXRD geometry).
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) detects conformational flexibility not captured in static SCXRD.
  • Complementary Techniques : Use IR spectroscopy to confirm functional groups and powder XRD to rule out polymorphism. Publish raw data in repositories like Cambridge Structural Database for peer validation .

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